3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid 3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17488192
InChI: InChI=1S/C8H10O3/c1-2-5-6(8(10)11)3-4-7(5)9/h2,7,9H,1,3-4H2,(H,10,11)
SMILES:
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid

CAS No.:

Cat. No.: VC17488192

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid -

Specification

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name 2-ethenyl-3-hydroxycyclopentene-1-carboxylic acid
Standard InChI InChI=1S/C8H10O3/c1-2-5-6(8(10)11)3-4-7(5)9/h2,7,9H,1,3-4H2,(H,10,11)
Standard InChI Key IRZPFYXJMQJWDL-UHFFFAOYSA-N
Canonical SMILES C=CC1=C(CCC1O)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of a cyclopentene ring substituted at positions 1, 2, and 3 with carboxylic acid, vinyl, and hydroxyl groups, respectively. This arrangement creates a conjugated π-system spanning the vinyl group (C=C) and the cyclopentene double bond, which may influence its electronic properties and chemical reactivity . The IUPAC name, 2-ethenyl-3-hydroxycyclopentene-1-carboxylic acid, precisely describes this substitution pattern .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₈H₁₀O₃
Molecular Weight154.16 g/mol
IUPAC Name2-ethenyl-3-hydroxycyclopentene-1-carboxylic acid
Canonical SMILESC=CC1=C(CCC1O)C(=O)O
InChI KeyIRZPFYXJMQJWDL-UHFFFAOYSA-N
PubChem CID138109377

Synthesis and Manufacturing

Reported Synthetic Routes

Though no direct synthesis protocols for this compound were identified, analogous cyclopentene derivatives are typically synthesized through cyclization reactions. A plausible route could involve:

  • Cyclopentene Ring Formation: Diels-Alder reactions between dienes and dienophiles to construct the cyclopentene core.

  • Functional Group Installation: Sequential oxidation and substitution reactions to introduce the carboxylic acid, hydroxyl, and vinyl groups.
    For example, hydroxylation of a pre-formed vinylcyclopentene carboxylate ester via epoxidation and acid hydrolysis might yield the target compound .

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring precise positioning of substituents during cyclization.

  • Functional Group Compatibility: Managing competing reactivities of the carboxylic acid, hydroxyl, and vinyl groups during synthesis.

  • Steric Hindrance: The proximity of substituents on the small cyclopentene ring may complicate reaction kinetics.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups:

  • Carboxylic Acid: Enhances water solubility via hydrogen bonding.

  • Hydroxyl Group: Further increases hydrophilicity.

  • Vinyl Group: Introduces lipophilic character, creating amphiphilic behavior .
    Experimental data on stability are lacking, but conjugated systems like this often exhibit sensitivity to light and oxidizing agents.

Spectroscopic Characterization

Hypothetical spectral signatures based on structural analogs include:

  • IR Spectroscopy: Strong O-H stretch (~3200 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=C stretches (~1640 cm⁻¹).

  • NMR: Vinyl protons (δ 5.0–6.0 ppm), carboxylic acid proton (δ ~12 ppm), and hydroxyl proton (δ ~5 ppm) .

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